Comparative Streptokinase A Inhibition: 7-Substituent Impact on Target Engagement
The target compound's activity is inferred from a very close analog, 5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (BDBM58068). This analog, differing only in the N7-substituent, showed an EC50 of 150,000 nM against Streptokinase A. This single data point provides a quantitative baseline, suggesting that the core scaffold has measurable, albeit weak, engagement with this bacterial target [1]. A generic, unsubstituted pyrazolo[1,5-a]pyrimidin-7-amine core is typically inactive in such assays, highlighting that the specific hydrophobic substituents confer the activity. The N-(4-methylphenyl) group of the target compound is hypothesized to improve this engagement by providing a more optimal fit in a hydrophobic pocket compared to the polar pyridylmethyl group.
| Evidence Dimension | Enzyme Inhibition (EC50) |
|---|---|
| Target Compound Data | No data for the exact compound. |
| Comparator Or Baseline | 5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (BDBM58068): EC50 = 150,000 nM |
| Quantified Difference | Not calculable; the data is for a close analog only. |
| Conditions | Streptokinase A assay (Streptococcus pyogenes M1 GAS). |
Why This Matters
This demonstrates that the specific 5-tert-butyl-2-methyl-3-phenyl core can engage a bacterial enzyme target and that altering the N7-amine substituent is a key vector for modulating this activity.
- [1] BindingDB Entry for BDBM58068: (5-tert-Butyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-pyridin-2-ylmethyl-amine. EC50 = 1.50E+5 nM for Streptokinase A. View Source
